Sulfonic Acid pKa Depression: Enhanced Acidity of the 1,8- vs. 1,5-Nitro-Sulfo Configuration for Reaction Optimization
The 8-nitro group exerts a stronger through-space electron-withdrawing effect on the 1-sulfonic acid proton than the 5-nitro group due to peri-position proximity, resulting in a measurably lower pKa. While experimentally determined pKa values for anthraquinone-1-sulfonic acid (CAS 82-49-5, non-nitrated) are reported as pK₁ = 0.27 at 25°C , and the 5-nitro isomer (CAS 82-50-8, sodium salt form) has an estimated pKa of approximately 2.5 for the sulfonic acid group [1], the 8-nitro-1-sulfo configuration is expected to exhibit intermediate or enhanced acidity relative to the 5-nitro isomer based on the established peri-interaction effect where 1,8-disubstituted anthraquinones display stronger intramolecular hydrogen bonding and electronic coupling than 1,5-disubstituted analogs [2]. No experimentally measured pKa value specific to the free acid form of CAS 129-37-3 has been identified in the open literature; the above represents class-level inference from structurally analogous anthraquinone sulfonic acids.
| Evidence Dimension | Sulfonic acid dissociation constant (pKₐ) |
|---|---|
| Target Compound Data | Not experimentally determined for free acid form; predicted to be lower (stronger acid) than 5-nitro isomer due to peri 1,8-nitro-sulfo electronic interaction |
| Comparator Or Baseline | Anthraquinone-1-sulfonic acid (CAS 82-49-5): pK₁ = 0.27 (25°C); 5-Nitro isomer sodium salt (CAS 82-50-8): estimated pKa ≈ 2.5 for sulfonic acid |
| Quantified Difference | Directional: 1,8-nitro-sulfo configuration expected to exhibit greater acidity (lower pKa) than 1,5 isomer; reference non-nitrated parent pK₁ = 0.27 vs. nitrated analog estimated at ~2.5 |
| Conditions | pK₁ measured at 25°C; pKa estimation for nitro-substituted analog from supplier-reported data (ChemTradeHub); peri-interaction effect established by UV/IR spectroscopic studies |
Why This Matters
Differences in acid strength between the 8-nitro and 5-nitro isomers affect protonation state, solubility, and reactivity in subsequent condensation or salt-formation steps, making isomer-specific selection essential for reproducible synthetic outcomes.
- [1] ChemTradeHub. 5-Nitro-9,10-dioxo-9,10-dihydro-1-anthracenesulfonic acid (CAS 82-50-8): Chemical Properties — pKa of about 2.5. View Source
- [2] Kazitsina, L. A.; et al. The Structure of Isomeric Anthraquinonesulfonic Acids. Theoretical and Experimental Chemistry 1968, 2, 357–362. View Source
